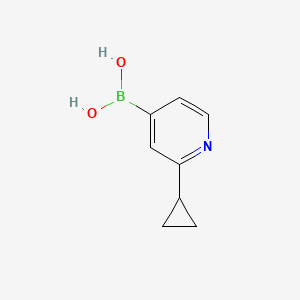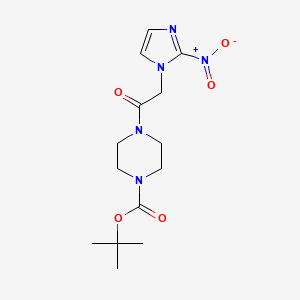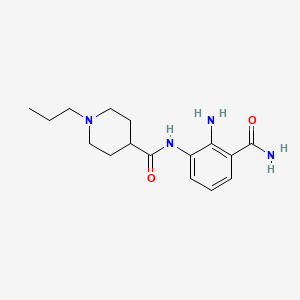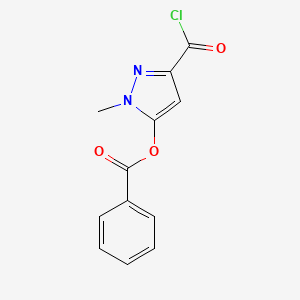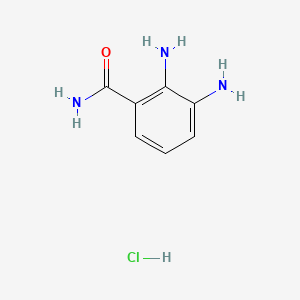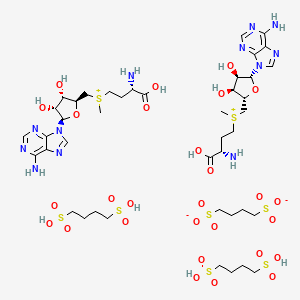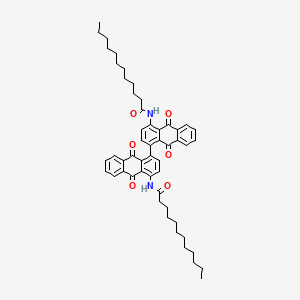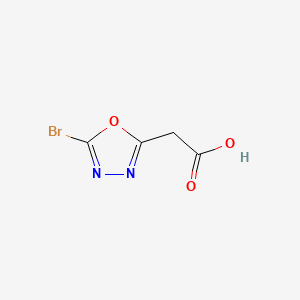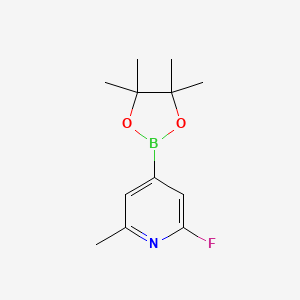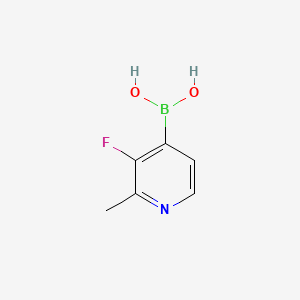
Tris-NTA per-Tert-butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tris-NTA per-Tert-butyl Ester is a biochemical compound used for proteomics research . It has a molecular formula of C84H148N8O24 and a molecular weight of 1654.11 .
Chemical Reactions Analysis
Tert-butyl esters, like Tris-NTA per-Tert-butyl Ester, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . Another method involves the use of a tris-4-bromophenylamminium radical cation, known as magic blue, and triethylsilane . These methods facilitate the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris-NTA per-Tert-butyl Ester involves the functionalization of Nitrilotriacetic acid (NTA) with tert-butyl ester groups and subsequent reaction with Tris(2-aminoethyl)amine to form the final product.", "Starting Materials": ["Nitrilotriacetic acid", "tert-Butanol", "Tris(2-aminoethyl)amine", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)"], "Reaction": ["1. Dissolve Nitrilotriacetic acid and tert-butanol in DMF and add DCC and DIPEA to activate the carboxylic acid group of NTA.", "2. Allow the reaction mixture to stir for several hours at room temperature to form the tert-butyl ester functionalized NTA.", "3. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the solution.", "4. Dissolve the tert-butyl ester functionalized NTA in DMF and add Tris(2-aminoethyl)amine.", "5. Allow the reaction mixture to stir for several hours at room temperature to form Tris-NTA per-Tert-butyl Ester.", "6. Purify the product by column chromatography and characterize using NMR spectroscopy and mass spectrometry."] } | |
CAS-Nummer |
862778-57-2 |
Produktname |
Tris-NTA per-Tert-butyl Ester |
Molekularformel |
C84H148N8O24 |
Molekulargewicht |
1654.14 |
IUPAC-Name |
tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1 |
InChI-Schlüssel |
ZKMCGMDLFWZTEK-RATTXREYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Synonyme |
(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



